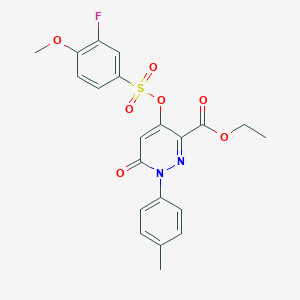

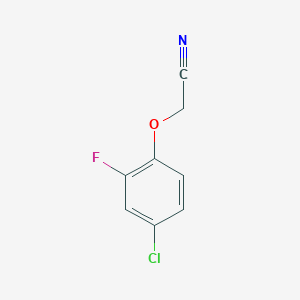

![molecular formula C21H19FN2O4 B2546237 Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate CAS No. 1358224-36-8](/img/structure/B2546237.png)

Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a compound that belongs to the class of quinolone derivatives. Quinolones are a group of synthetic broad-spectrum antibacterial agents that have been widely studied for their medicinal properties, particularly their ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . The presence of a fluorine atom at the 6-position and a methoxy group at the 4-position is a common feature among potent quinolones, as seen in the structure of the compound of interest.

Synthesis Analysis

The synthesis of quinolone derivatives often involves the construction of the quinolone core followed by various functionalization reactions to introduce different substituents that can enhance the compound's biological activity. For instance, the synthesis of 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position has been reported, and these compounds have shown significant antibacterial activity . Similarly, the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate through condensation reactions has been described, demonstrating the versatility of methods available for constructing quinolone scaffolds .

Molecular Structure Analysis

The molecular structure of quinolone derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the structure of related compounds, such as methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, confirming the presence of specific functional groups and their spatial arrangement . The molecular structure, including the arrangement of substituents around the quinolone core, influences the compound's ability to interact with bacterial enzymes and is therefore a key factor in its antibacterial efficacy.

Chemical Reactions Analysis

Quinolone derivatives can undergo various chemical reactions, which are often utilized for their derivatization and to enhance their detection in analytical methods. For example, 6-methoxyquinolones have been used as fluorophores due to their strong fluorescence in a wide pH range, which is beneficial for biomedical analysis . The derivatization of carboxylic acids using quinolone-based reagents has also been explored, leading to the development of sensitive methods for their detection in high-performance liquid chromatography (HPLC) .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives, such as their fluorescence characteristics, stability under various conditions, and reactivity towards different functional groups, are important for their practical applications. The novel fluorophore 6-methoxy-4-quinolone exhibits strong fluorescence, high stability against light and heat, and is not significantly affected by pH changes, making it a valuable tool for labeling and detection . The reactivity of quinolone-based reagents with amines and alcohols has been investigated, showing their potential as derivatization agents for analytical purposes .

Wissenschaftliche Forschungsanwendungen

Synthesis and Fluorescence Applications

Research has explored the synthesis and potential applications of quinoline derivatives, focusing on their fluorescent properties and structural analyses. One study discussed the synthesis of naphthalimide derivatives through the Claisen rearrangement, analyzing their fluorescence spectra to understand the relationship between molecular structure and spectral characteristics (Inada et al., 1972). Another research synthesized 4,5,8-trimethoxy derivatives of anthracene, showing improved systemic exposure, highlighting the versatility of quinoline derivatives in medicinal chemistry (Owton et al., 1995).

Fluorophore Development for Biomedical Analysis

The creation of novel fluorophores, such as 6-methoxy-4-quinolone, for biomedical analysis exemplifies the applicability of quinoline derivatives in developing fluorescent labeling reagents. These compounds exhibit strong fluorescence in a wide pH range, making them suitable for diverse analytical applications (Hirano et al., 2004).

Crystal Engineering with Fluorine Substituted Isoquinolines

Research on the crystal structures of fluorine-substituted isoquinolines has provided insights into the role of organic fluorine in modulating molecular interactions and packing features in crystals. This research supports the utility of fluorine modifications in quinoline derivatives for tailoring material properties (Choudhury et al., 2006).

Antibacterial Agents Development

Quinoline derivatives have been explored for their antibacterial properties, with studies synthesizing compounds that exhibit high activity and specificity against bacterial dihydrofolate reductase. This indicates their potential as antibacterial agents, contributing to the development of new antibiotics (Johnson et al., 1989).

Synthetic and Crystallographic Studies

A novel synthesis method for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, including crystallographic studies, underscores the advancements in synthetic methodologies and structural elucidation of quinoline derivatives. These studies contribute to a deeper understanding of their chemical and physical properties (Kovalenko et al., 2019).

Eigenschaften

IUPAC Name |

methyl 4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4/c1-12-4-6-15(8-13(12)2)23-20(25)11-28-19-10-18(21(26)27-3)24-17-7-5-14(22)9-16(17)19/h4-10H,11H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCLUTHUVDPMLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

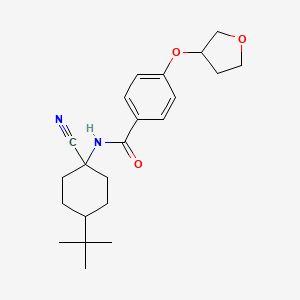

![1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2546158.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2546160.png)

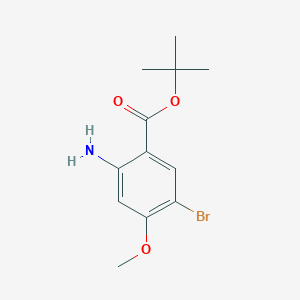

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

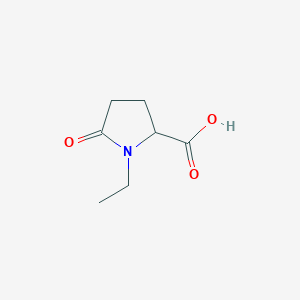

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2546166.png)

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B2546169.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethoxyphenyl)methanone](/img/structure/B2546170.png)

![2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2546174.png)

![N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546175.png)